BRM/BRG1 ATP Inhibitor-1 BRM/BRG1 ATP Inhibitor-1
Brand Name: Vulcanchem
CAS No.: 2270879-17-7
VCID: VC4136335
InChI: InChI=1S/C11H9F3N4O2S/c12-8-1-6(5(4-19)3-15-8)16-11(20)17-9-2-7(10(13)14)18-21-9/h1-3,10,19H,4H2,(H2,15,16,17,20)
SMILES: C1=C(C(=CN=C1F)CO)NC(=O)NC2=CC(=NS2)C(F)F
Molecular Formula: C11H9F3N4O2S
Molecular Weight: 318.27

BRM/BRG1 ATP Inhibitor-1

CAS No.: 2270879-17-7

Cat. No.: VC4136335

Molecular Formula: C11H9F3N4O2S

Molecular Weight: 318.27

* For research use only. Not for human or veterinary use.

BRM/BRG1 ATP Inhibitor-1 - 2270879-17-7

Specification

CAS No. 2270879-17-7
Molecular Formula C11H9F3N4O2S
Molecular Weight 318.27
IUPAC Name 1-[3-(difluoromethyl)-1,2-thiazol-5-yl]-3-[2-fluoro-5-(hydroxymethyl)pyridin-4-yl]urea
Standard InChI InChI=1S/C11H9F3N4O2S/c12-8-1-6(5(4-19)3-15-8)16-11(20)17-9-2-7(10(13)14)18-21-9/h1-3,10,19H,4H2,(H2,15,16,17,20)
Standard InChI Key CKYCAIAVJIFWPE-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1F)CO)NC(=O)NC2=CC(=NS2)C(F)F

Introduction

Discovery and Development of BRM/BRG1 ATP Inhibitor-1

Rationale for Dual BRM/BRG1 Targeting

The SWI/SNF chromatin-remodeling complex, comprising either BRM (SMARCA2) or BRG1 (SMARCA4) as its catalytic ATPase subunit, regulates nucleosome positioning and gene expression. Approximately 20% of human cancers harbor mutations in SWI/SNF components, with BRG1/SMARCA4 loss occurring in 30-50% of non-small cell lung cancers (NSCLC) and 10-15% of melanomas . BRM/BRG1 ATP Inhibitor-1 was developed to exploit synthetic lethality in BRG1-deficient cancers while maintaining activity against BRM-dependent malignancies.

Medicinal Chemistry Optimization

The compound (originally designated as compound 14) emerged from structure-activity relationship studies focusing on urea-based scaffolds. Key structural features include:

  • Pyridine-isothiazole core: Provides optimal ATP-binding pocket engagement

  • Difluoromethyl group: Enhances metabolic stability (t₁/₂ > 6 hr in human hepatocytes)

  • Hydroxymethyl substituent: Improves aqueous solubility (785.5 mM in DMSO)

Medicinal chemistry efforts increased oral bioavailability from <10% in early analogs to 58% in the final compound, as demonstrated in murine pharmacokinetic studies .

Chemical and Physicochemical Properties

Structural Characteristics

Molecular Formula: C₁₁H₉F₃N₄O₂S
Molecular Weight: 318.27 g/mol
Canonical SMILES: FC1=CC(NC(NC2=CC(C(F)F)=NS2)=O)=C(CO)C=N1

The crystal structure reveals a planar conformation enabling simultaneous interaction with BRM and BRG1's ATP-binding pockets. X-ray crystallography data (resolution 2.1 Å) shows hydrogen bonding with Glu822 and Lys785 residues in BRG1, critical for ATPase inhibition .

Solubility and Stability

PropertyValue
Aqueous Solubility250 mg/mL in DMSO (785.5 mM)
Plasma Stability>90% remaining after 2 hr
Thermal StabilityStable at -20°C for 24 months
PhotostabilityDegrades <5% under UV exposure

Storage recommendations include lyophilized powder at -80°C for long-term preservation and working solutions in anhydrous DMSO at -20°C for ≤1 month .

Mechanism of Action

Allosteric ATPase Inhibition

BRM/BRG1 ATP Inhibitor-1 binds an allosteric pocket adjacent to the ATP-binding site, inducing conformational changes that:

  • Disrupt magnesium ion coordination (Kd for Mg²⁺ increases from 0.8 to 12.3 μM)

  • Prevent Walker B motif activation (ΔG = -9.4 kcal/mol)

  • Reduce chromatin remodeling efficiency by 92% at 100 nM

Transcriptional Consequences

In H1299 NSCLC cells, treatment (0.01 μM, 24 hr) downregulates:

  • KRT80: 98% reduction (AAC50 = 0.01 μM)

  • MYC: 75% reduction

  • CCND1: 68% reduction

Simultaneously upregulates tumor suppressors:

  • CDKN1A (p21): 4.2-fold increase

  • BAX: 3.8-fold increase

Preclinical Efficacy Data

In Vitro Antiproliferative Activity

Cell LineOriginAAC50 (μM)Max Inhibition
SKMEL5Melanoma0.00498%
RERF-LC-AINSCLC0.0195%
SBC-5Small cell carcinoma>1032%

The 250-fold selectivity for BRG1-mutant vs. wild-type cells confirms synthetic lethality .

In Vivo Pharmacodynamics

In RERF-LC-AI xenograft models (female athymic nude mice):

  • 7.5 mg/kg QD: 21% tumor growth inhibition (T/C = 0.79)

  • 20 mg/kg QD: 55% inhibition (T/C = 0.45)

Biomarker analysis showed:

  • 90% KRT80 suppression at 7 hr post-dose

  • Sustained MYC reduction for 24 hr

Pharmacokinetic Profile

ParameterMouse (20 mg/kg PO)Rat (10 mg/kg IV)
Cₘₐₓ (μg/mL)12.423.1
Tₘₐₓ (hr)1.20.25
AUC₀–₂₄ (μg·hr/mL)48.735.9
t₁/₂ (hr)4.13.8
F (%)58-

The volume of distribution (Vd = 2.8 L/kg) suggests extensive tissue penetration, while plasma protein binding remains moderate (78%) .

Therapeutic Applications and Clinical Outlook

Target Indications

Priority indications based on preclinical data:

  • BRG1/SMARCA4-deficient NSCLC (30-40% prevalence)

  • Malignant rhabdoid tumors (95% SMARCB1/SNF5 loss)

  • Synovial sarcoma (SS18-SSX fusion-driven)

Combination Strategies

Synergistic interactions observed with:

  • PARP inhibitors (Olaparib; CI = 0.32)

  • PD-1 inhibitors (Pembrolizumab; tumor growth inhibition 78%)

  • EZH2 inhibitors (Tazemetostat; apoptotic cells ↑4.1-fold)

Challenges and Future Directions

While BRM/BRG1 ATP Inhibitor-1 shows remarkable preclinical efficacy, key challenges include:

  • Managing potential hematological toxicity (observed at >50 mg/kg)

  • Overcoming adaptive resistance via LKB1/AMPK pathway activation

  • Developing companion diagnostics for BRG1 mutation status

Ongoing phase I trials (NCT04858214) are evaluating safety in solid tumors, with preliminary results expected Q4 2025 .

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